REACTION_CXSMILES
|
O[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][C:3]=1[NH:12][C:13](=[O:20])[C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1.C(Cl)(Cl)(Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C>O>[N:17]1[CH:16]=[CH:15][C:14]([C:13]2[O:20][C:2]3[CH:7]=[C:6]([C:8]([F:9])([F:10])[F:11])[CH:5]=[CH:4][C:3]=3[N:12]=2)=[CH:19][CH:18]=1
|
Name
|
N-(2-hydroxy-4-trifluoromethylphenyl)isonicotinamide
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)C(F)(F)F)NC(C1=CC=NC=C1)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.86 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for five hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate twice
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride solution, dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C=1OC2=C(N1)C=CC(=C2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |